molecular formula C18H18BrNO B2384650 N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023476-28-9

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2384650
CAS No.: 1023476-28-9
M. Wt: 344.252
InChI Key: WEDRDHVXLOWTAR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopentane ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to introduce the bromine atom at the desired position on the phenyl ring.

    Cyclopentane Ring Formation: The next step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the bromophenyl-cyclopentane intermediate with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives.

    Oxidation and Reduction Reactions: Corresponding amides and amines.

    Coupling Reactions: Aryl or alkyl-substituted cyclopentane derivatives.

Scientific Research Applications

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of a bromophenyl group and a cyclopentane ring with a carboxamide group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a cyclopentane core with a carboxamide functional group. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Research indicates that compounds with similar structures can disrupt fatty acid synthesis by inhibiting the enzyme Enoyl-[acyl-carrier-protein] reductase [NADH] , which is crucial for the survival of pathogens such as Mycobacterium tuberculosis .

Target Enzymes

  • Enoyl-[acyl-carrier-protein] reductase [NADH] : Inhibition leads to disruption in fatty acid synthesis pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. The compound's ability to inhibit bacterial growth has been demonstrated in vitro against various strains.

Anticancer Potential

Research indicates that this compound may have anticancer properties. It has been tested against several cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

Case Studies and Experimental Data

A series of experimental studies have been conducted to evaluate the biological effects of this compound:

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.
Study 2Assess anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM.
Study 3Investigate mechanism of actionConfirmed inhibition of fatty acid synthesis in Mycobacterium tuberculosis through enzyme assays.

Properties

IUPAC Name

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-15-9-6-10-16(13-15)20-17(21)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDRDHVXLOWTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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